N-(2H-1,3-benzodioxol-5-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide
Description
The compound N-(2H-1,3-benzodioxol-5-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic small molecule derived from the kinase inhibitor amuvatinib. This derivative was designed to enhance antitumor activity under glucose starvation, a condition prevalent in aggressive tumors.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-12-9-18-10-19-16(12)21-4-6-22(7-5-21)17(23)20-13-2-3-14-15(8-13)25-11-24-14/h2-3,8-10H,4-7,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXTWOZERKOXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-carboxamide derivatives are a well-studied class of compounds due to their modular structure and diverse biological activities. Below is a detailed comparison of compound 6 with analogs from the provided evidence:
Amuvatinib
- Structure : Parent compound with a pyrimidine core.
- Activity : Selective cytotoxicity under glucose starvation but less potent than compound 6 .
- Mechanism : Kinase inhibition; compound 6 outperforms amuvatinib in mitochondrial targeting and mTOR pathway suppression .
4-Hydroxyquinazoline Derivatives (A25–A30, )
- Structural Features : Piperazine-carboxamide linked to 4-hydroxyquinazoline, with varied aryl substituents (e.g., chloro, fluoro, trifluoromethyl groups).
Data :
Compound Substituent (R-group) Melting Point (°C) Yield (%) A25 2-Chloro-6-fluorophenyl 199.5–201.1 51.2 A26 2-Chloro-5-(trifluoromethyl)phenyl 198.3–202.8 47.8 A27 2-Chloro-5-methylphenyl 193.7–196.4 54.1 A28 3-Fluoro-2-methylphenyl 191.2–194.9 49.6
Other Piperazine-Carboxamide Derivatives
- N-(4-Chloro-3-pyridinyl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide (): Features a difluorobenzodioxole and chloropyridinyl group.
- N-(2H-1,3-Benzodioxol-5-yl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxamide (): Pyrazolopyridine substituent may influence solubility and target binding.
Mechanistic Distinctions
- Compound 6 uniquely disrupts mitochondrial function under glucose deprivation, a vulnerability in tumor microenvironments .
- In contrast, analogs like A25–A30 and ’s compound lack reported mitochondrial targeting, suggesting divergent mechanisms.
Key Research Findings
- Structural Advantage: The thieno[3,2-d]pyrimidin-4-yl group in compound 6 enhances interactions with mitochondrial proteins or kinases compared to simpler pyrimidine cores .
- Therapeutic Potential: Compounds targeting metabolic stress (e.g., glucose starvation) may bypass resistance mechanisms in conventional therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
